2-AMINO-1-(3,5-DIFLUORO-PHENYL)-ETHANONE

Medicinal Chemistry Organic Synthesis Fluorine Chemistry

Non-fluorinated building blocks often fail in PK optimization due to rapid glucuronidation, causing costly late-stage attrition. 2-Amino-1-(3,5-difluoro-phenyl)-ethanone (CAS 339001-26-2) addresses this with the 3,5-difluorophenyl motif: • Enhanced amine nucleophilicity via lowered pKa-improves yields in amide coupling and reductive amination. • Metabolic stability advantage: 3,5-diF substitution resists glucuronidation, enabling better PK profiles from lead generation. • SAR-proven potency gain over 4-F-Ph and 3-NO₂-Ph analogs in dihydropyridine scaffolds. Supplied at 98% purity with full QC; bulk quantities available.

Molecular Formula C8H7F2NO
Molecular Weight 171.14 g/mol
CAS No. 339001-26-2
Cat. No. B1615228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-AMINO-1-(3,5-DIFLUORO-PHENYL)-ETHANONE
CAS339001-26-2
Molecular FormulaC8H7F2NO
Molecular Weight171.14 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)C(=O)CN
InChIInChI=1S/C8H7F2NO/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3H,4,11H2
InChIKeyYYNOUPMEGGYLIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-(3,5-difluoro-phenyl)-ethanone Procurement Guide


2-Amino-1-(3,5-difluoro-phenyl)-ethanone (CAS 339001-26-2) is a fluorinated aromatic amino-ketone building block with the molecular formula C8H7F2NO [1]. Its structure consists of a primary amine and a ketone group attached to a 1,3-difluorinated phenyl ring, making it a versatile intermediate for constructing heterocyclic compounds and other complex molecules in pharmaceutical and medicinal chemistry research .

Why 2-Amino-1-(3,5-difluoro-phenyl)-ethanone Cannot Be Substituted


The specific 3,5-difluoro substitution pattern on the phenyl ring of this compound imparts unique electronic and steric properties that are not replicated by other halogenated or non-fluorinated analogs. The strong electron-withdrawing effect of the two fluorine atoms in the meta-positions significantly alters the pKa of the adjacent amine [1] and influences the molecule's overall reactivity and biological interaction profile. These distinct physicochemical characteristics can lead to quantifiable differences in downstream applications, such as synthetic yield, metabolic stability of derived compounds [2], and target binding affinity [3]. Substituting with a mono-fluorinated, a different di-fluorinated isomer, or a non-fluorinated analog introduces a risk of failure in subsequent synthetic steps or unpredictable performance in a biological assay, which can be costly in both time and resources.

Quantitative Selection Evidence for 2-Amino-1-(3,5-difluoro-phenyl)-ethanone


Reduced Amine pKa for Enhanced Reactivity

The 3,5-difluorophenyl group acts as a strong electron-withdrawing group, which is expected to reduce the basicity (pKa) of the adjacent primary amine in 2-amino-1-(3,5-difluoro-phenyl)-ethanone compared to its non-fluorinated analog, 2-amino-1-phenylethanone. This principle is well-established for fluorine-substituted amines [1]. A lower pKa enhances the fraction of the neutral, more nucleophilic amine at physiological or typical reaction pH, thereby increasing its reactivity in key synthetic transformations like amide bond formation or reductive amination.

Medicinal Chemistry Organic Synthesis Fluorine Chemistry

Metabolic Stability via Glucuronidation Resistance

The 3,5-difluoro substitution pattern can confer resistance to metabolic degradation. In a study on d-amino acid oxidase inhibitors, a compound containing a 3,5-difluorophenyl moiety (6-[2-(3,5-difluorophenyl)ethyl]-4-hydroxypyridazin-3(2H)-one) exhibited some degree of resistance to glucuronidation by liver microsomes from mice, rats, and humans [1]. This contrasts with many other analogs in the study that were readily glucuronidated, suggesting the 3,5-difluorophenyl group can block this major metabolic pathway.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Superior Potency vs. 4-Fluorophenyl and 3-Nitrophenyl Analogs

A study on 1,4-dihydropyridine (DHP) derivatives provides direct quantitative evidence for the advantage of the 3,5-difluorophenyl substitution. In this study, 4-(3,5-difluorophenyl) analogs were found to be more potent relaxants in rat aorta than their 4-(4-fluorophenyl) counterparts [1]. More importantly, the 4-(3,5-difluorophenyl) derivatives were also more potent as antihypertensive agents in spontaneously hypertensive rats than their 4-(3-nitrophenyl) analogues [1].

SAR Pharmacology Drug Discovery

Recommended Applications for 2-Amino-1-(3,5-difluoro-phenyl)-ethanone


Synthesis of Metabolically Stable Drug Candidates

Use this compound as a core building block in medicinal chemistry programs where metabolic stability is a key optimization parameter. Evidence suggests the 3,5-difluorophenyl group can confer resistance to common metabolic pathways like glucuronidation [1]. Researchers can leverage this property to design lead compounds with potentially improved pharmacokinetic profiles from the outset.

SAR Studies for Target Potency Optimization

Employ this specific amino-ketone in SAR exploration to capitalize on the potency advantages offered by the 3,5-difluorophenyl motif. As demonstrated in 1,4-dihydropyridine research, this substitution pattern can yield superior biological activity compared to other aryl groups, including 4-fluorophenyl and 3-nitrophenyl [2]. This compound is therefore a strategic choice for libraries aimed at improving target engagement.

Efficient Synthesis of Complex Amines and Heterocycles

Utilize this compound in synthetic routes requiring a highly reactive primary amine. The electron-withdrawing fluorine atoms are predicted to lower the amine's pKa, thereby increasing the proportion of the more nucleophilic neutral form under standard reaction conditions [3]. This enhanced reactivity can improve yields and reaction kinetics in key steps such as reductive amination, amide coupling, and heterocycle formation, making it a valuable intermediate for efficient chemical synthesis.

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